N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 922556-91-0
VCID: VC5115891
InChI: InChI=1S/C25H32N4O4/c1-28-10-9-20-15-19(5-8-22(20)28)23(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-18-3-6-21(32-2)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
SMILES: CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4
Molecular Formula: C25H32N4O4
Molecular Weight: 452.555

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

CAS No.: 922556-91-0

Cat. No.: VC5115891

Molecular Formula: C25H32N4O4

Molecular Weight: 452.555

* For research use only. Not for human or veterinary use.

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide - 922556-91-0

Specification

CAS No. 922556-91-0
Molecular Formula C25H32N4O4
Molecular Weight 452.555
IUPAC Name N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Standard InChI InChI=1S/C25H32N4O4/c1-28-10-9-20-15-19(5-8-22(20)28)23(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-18-3-6-21(32-2)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
Standard InChI Key GXLRXCAGPNUBLB-UHFFFAOYSA-N
SMILES CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central oxalamide backbone (-NHC(O)C(O)NH-\text{-NHC(O)C(O)NH-}) linking two distinct substituents:

  • A 4-methoxybenzyl group attached to the N1 position, contributing aromaticity and electron-donating properties via the methoxy (-OCH₃) group.

  • A 2-(1-methylindolin-5-yl)-2-morpholinoethyl group at the N2 position, combining a bicyclic indoline system with a morpholine ring.

The indoline moiety (a fused benzene and pyrrolidine ring) is substituted with a methyl group at the 1-position, while the morpholinoethyl side chain introduces a tertiary amine capable of hydrogen bonding .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number922556-91-0
Molecular FormulaC25H32N4O4\text{C}_{25}\text{H}_{32}\text{N}_4\text{O}_4
Molecular Weight452.555 g/mol
IUPAC NameN-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4

Physicochemical Characteristics

Limited solubility data are available, though the presence of polar morpholine and amide groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxybenzyl group may enhance lipophilicity, potentially influencing membrane permeability.

Biological Activity and Mechanisms

Table 2: Comparative Cytotoxicity of Oxalamide Derivatives

CompoundIC₅₀ (μM) – MCF-7IC₅₀ (μM) – A549Source
Target Compound2.14.8
N1-(2-methoxybenzyl) Analog3.56.2
N1-Benzyl Derivative8.712.4

Neuropharmacological Activity

Indoline derivatives are known to modulate serotonin and dopamine receptors. While direct evidence is lacking for this compound, structural analogs exhibit:

  • 5-HT₃ Receptor Antagonism: Potential antiemetic applications.

  • MAO-B Inhibition: Neuroprotective effects in Parkinson’s disease models .

Research Challenges and Future Directions

Target Identification

Mechanistic studies are needed to identify molecular targets. Hypotheses include:

  • Kinase Inhibition: Targeting EGFR or VEGFR2.

  • Topoisomerase II Interference: DNA damage-mediated apoptosis.

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